molecular formula C18H16FN3O4S B2987050 8-fluoro-2-((3-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034268-12-5

8-fluoro-2-((3-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2987050
CAS RN: 2034268-12-5
M. Wt: 389.4
InChI Key: XVVNQMSLWJNVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-2-((3-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C18H16FN3O4S and its molecular weight is 389.4. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Compounds in Imaging and Metabolism Studies

Synthesis and Hepatic Metabolism of Fluorodipyrrinones :A study by Boiadjiev et al. (2006) explored the synthesis of highly fluorescent fluorodipyrrinones from non-fluorescent precursors, aimed at applications in fluorescence and ^19F MRI imaging, particularly for probing liver and biliary metabolism. This research indicates the utility of fluorinated compounds in developing imaging agents that can be rapidly excreted and largely unchanged in bile, showcasing their potential in medical imaging and diagnostic applications (Boiadjiev, Woydziak, McDonagh, & Lightner, 2006).

Pyrimidine Derivatives in Herbicide Development

Degradation of Sulfonylurea Herbicide :Research by Kim et al. (2003) on LGC-42153, a sulfonylurea herbicide, under flooded soil conditions provides insights into the environmental fate and breakdown of such compounds. The study's findings on the half-life and metabolic pathways of this herbicide highlight the importance of understanding the environmental impact and degradation mechanisms of chemically synthesized compounds for agricultural use (Kim, Liu, Kang, Koo, & Kim, 2003).

Advances in Synthesis Methods

Transformation of Thymine Derivatives :Pomeisl et al. (2005) developed a novel method for transforming hydroxy groups to fluorine in pyrimidine acyclic nucleoside phosphonates. This synthetic advancement demonstrates the ongoing research in modifying nucleoside analogs, which could be relevant to the synthesis or modification of compounds similar to the one (Pomeisl, Pohl, Holý, & Votruba, 2005).

Corrosion Inhibition Studies

New Pyridopyrimidinone Derivatives as Corrosion Inhibitors :Abdallah et al. (2018) synthesized pyridopyrimidinones derivatives and evaluated their efficacy as corrosion inhibitors for carbon steel. This research exemplifies the application of pyrimidine derivatives in industrial settings, offering potential solutions to corrosion, a significant problem in the maintenance of metal structures and machinery (Abdallah, Shalabi, & Bayoumy, 2018).

properties

IUPAC Name

13-fluoro-5-(3-methoxyphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-26-13-3-2-4-14(9-13)27(24,25)21-8-7-16-15(11-21)18(23)22-10-12(19)5-6-17(22)20-16/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVNQMSLWJNVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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